molecular formula C18H14O3 B14232103 3-Cyclobutene-1,2-dione, 3-(1-hydroxy-1-phenylethyl)-4-phenyl- CAS No. 823833-62-1

3-Cyclobutene-1,2-dione, 3-(1-hydroxy-1-phenylethyl)-4-phenyl-

Cat. No.: B14232103
CAS No.: 823833-62-1
M. Wt: 278.3 g/mol
InChI Key: BDXBNMGTTJAOBK-UHFFFAOYSA-N
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Description

3-Cyclobutene-1,2-dione, 3-(1-hydroxy-1-phenylethyl)-4-phenyl- is a complex organic compound that features a cyclobutene ring with dione functionalities and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutene-1,2-dione, 3-(1-hydroxy-1-phenylethyl)-4-phenyl- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Cyclobutene Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Dione Functionalities: Oxidation reactions can be employed to introduce the dione groups.

    Addition of Phenyl Groups: Phenyl substituents can be introduced via Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be fine-tuned to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions might yield hydroxy or alkoxy derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl groups or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or ethers.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Biology and Medicine

    Pharmaceuticals: Possible use as a precursor or active ingredient in drug development.

    Biochemical Research: Studying the interactions of the compound with biological molecules.

Industry

    Chemical Manufacturing: Use in the production of specialty chemicals.

    Polymer Science:

Mechanism of Action

The mechanism of action of 3-Cyclobutene-1,2-dione, 3-(1-hydroxy-1-phenylethyl)-4-phenyl- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutene Derivatives: Compounds with similar cyclobutene rings and functional groups.

    Phenyl-Substituted Diones: Compounds with dione functionalities and phenyl substituents.

Uniqueness

The unique combination of the cyclobutene ring, dione functionalities, and phenyl substituents in 3-Cyclobutene-1,2-dione, 3-(1-hydroxy-1-phenylethyl)-4-phenyl- distinguishes it from other similar compounds

Properties

CAS No.

823833-62-1

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

3-(1-hydroxy-1-phenylethyl)-4-phenylcyclobut-3-ene-1,2-dione

InChI

InChI=1S/C18H14O3/c1-18(21,13-10-6-3-7-11-13)15-14(16(19)17(15)20)12-8-4-2-5-9-12/h2-11,21H,1H3

InChI Key

BDXBNMGTTJAOBK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=C(C(=O)C2=O)C3=CC=CC=C3)O

Origin of Product

United States

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